Substance P antagonist receptor quantifier F-18, chemically known as 2-[18F]fluoromethoxy-5-(5-trifluoromethyl-tetrazol-1-yl)-benzyl-amine, is a radiolabeled compound developed for the quantification of neurokinin-1 receptors, primarily using positron emission tomography (PET) imaging. This compound serves as a valuable tool in neuroscience research, particularly in studying the distribution and function of neurokinin-1 receptors in the brain and other tissues.
The primary source of this compound is its synthesis from precursors that undergo radiolabeling with fluorine-18. It falls under the category of radiopharmaceuticals used for imaging and research purposes. The neurokinin-1 receptor is a critical target in various physiological processes, including pain perception, stress response, and mood regulation.
The synthesis of [18F]SPA-RQ involves several steps:
The entire synthesis process can be completed in approximately 60 minutes, yielding high specific activity ranging from 180 to 2480 GBq/µmol .
The molecular structure of [18F]SPA-RQ features a complex arrangement that includes:
The compound's molecular formula is C19H21F3N4O, and it has a molecular weight of approximately 392.39 g/mol. The high affinity for neurokinin-1 receptors is attributed to its structural components that allow effective binding to these receptors .
The primary chemical reaction involved in the synthesis of [18F]SPA-RQ is the nucleophilic substitution reaction where the deprotonated phenolic hydroxyl group reacts with [18F]bromofluoromethane. This reaction occurs under conditions that promote the formation of carbon-fluorine bonds, which are crucial for radiolabeling.
Subsequent hydrolysis reactions involving trifluoroacetic acid facilitate the removal of protective groups, ensuring that the active form of the compound is obtained for further analysis and application .
The mechanism of action for [18F]SPA-RQ involves its selective binding to neurokinin-1 receptors located in various tissues, including the central nervous system. Upon binding, it inhibits the action of substance P, a neuropeptide associated with pain transmission and inflammatory responses.
Studies have shown that this compound can effectively penetrate the blood-brain barrier, allowing for visualization of receptor distribution through PET imaging . The binding affinity for human neurokinin-1 receptors has been reported to be exceptionally high (IC50 = 67 pM), indicating its potential effectiveness in clinical applications .
The physical properties of [18F]SPA-RQ include:
Chemical properties include:
These properties make it suitable for both in vitro and in vivo studies .
[18F]SPA-RQ has significant applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3